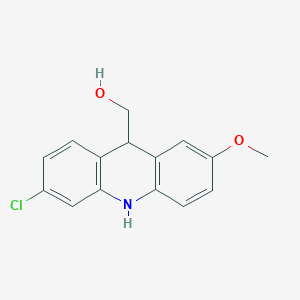![molecular formula C10H11N3O B13105666 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde CAS No. 94813-92-0](/img/structure/B13105666.png)
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H11N3O. It is characterized by a pyrazolo[1,5-A]pyrazine core structure with three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with an aldehyde precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-methanol.
Substitution: Halogenated derivatives such as 2,4,6-tribromopyrazolo[1,5-A]pyrazine-3-carbaldehyde
Applications De Recherche Scientifique
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Known for its neuroprotective effects and use in traditional medicine.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold in the design of kinase inhibitors for cancer treatment.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor in cancer therapy.
Uniqueness
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
94813-92-0 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2,4,6-trimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-6-4-13-10(8(3)11-6)9(5-14)7(2)12-13/h4-5H,1-3H3 |
Clé InChI |
DVNMXDVEXBXNJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C(C(=N2)C)C=O)C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


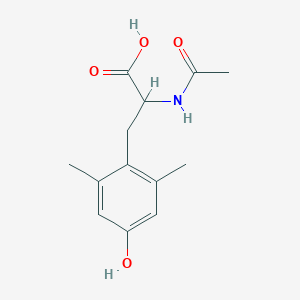
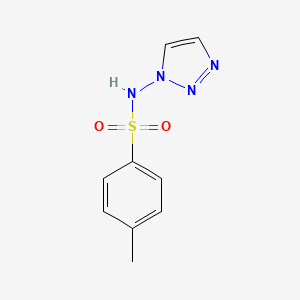
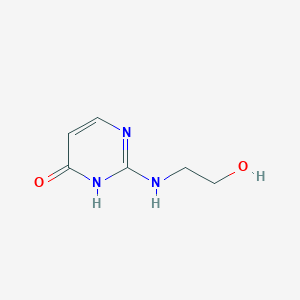
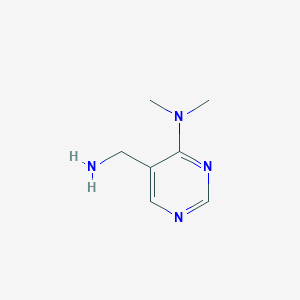
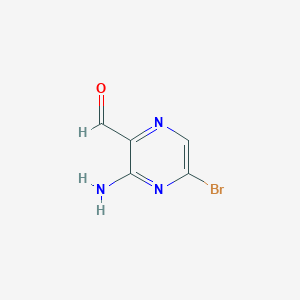

![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
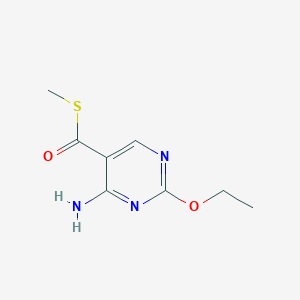
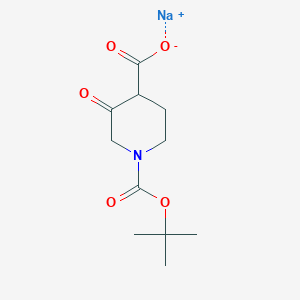


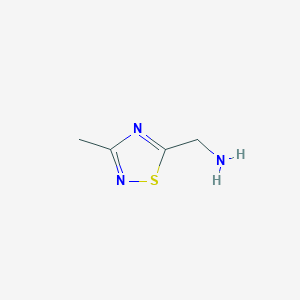
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
